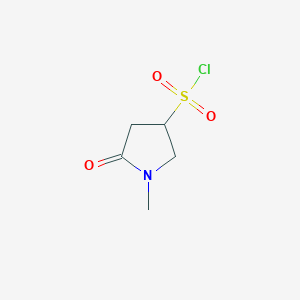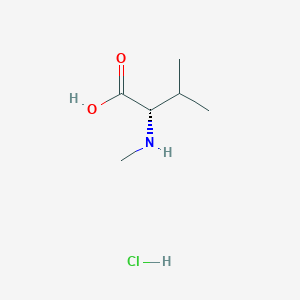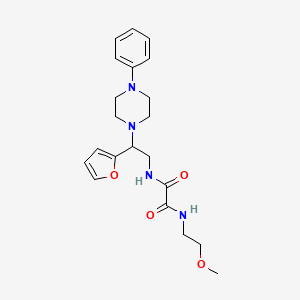![molecular formula C22H19ClN4O2 B2611019 2-(7-chloro-6-methyl-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(3-cyanophenyl)acetamide CAS No. 1251622-75-9](/img/structure/B2611019.png)
2-(7-chloro-6-methyl-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(3-cyanophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(7-chloro-6-methyl-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(3-cyanophenyl)acetamide is a useful research compound. Its molecular formula is C22H19ClN4O2 and its molecular weight is 406.87. The purity is usually 95%.
BenchChem offers high-quality 2-(7-chloro-6-methyl-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(3-cyanophenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(7-chloro-6-methyl-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(3-cyanophenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Catalytic Applications
Research into the preparation of pincer-functionalized 2-aminomethylbenzo[h]quinoline ruthenium catalysts highlights a route involving the synthesis of benzoyl acetamide derivatives and their cyclization, leading to compounds with potential catalytic applications. This process involves multiple steps, including bromination, reaction with n-BuLi and DMF, and finally, hydrogenation to yield high-quality pincer complexes when combined with ruthenium chloride and diphosphine (Facchetti et al., 2016).
Antimicrobial Activity
Studies on the design of new pyranoquinoline derivatives, including synthesis through reactions with sodium alkoxy in corresponding alcohol, have been conducted to explore their antimicrobial properties. The selective conversion of chloroethyl to iminoether derivatives and further reactions leading to acetamide derivatives illustrates the compound's versatility and potential in antimicrobial applications (Watpade & Toche, 2017).
Antibacterial Agents
Research into the synthesis of 2-[(5-aryl-1,3,4-oxadiazol-2-yl)thio]-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamides and related derivatives has revealed significant antibacterial activity. These compounds were synthesized starting from a common intermediate, indicating the structural flexibility and potential efficacy of this chemical class as antibacterial agents (Ramalingam, Ramesh, & Sreenivasulu, 2019).
Anticancer Evaluation
Investigations into the synthesis, characterization, and anticancer evaluation of certain derivatives, including oxadiazolylmethyl-benzimidazole, have been conducted. These studies use starting materials like o-phenylenediamine and naphtene-1-acetic acid to obtain high-potential anticancer agents, indicating the broad applicability of this chemical framework in cancer treatment research (Salahuddin, Shaharyar, Mazumder, & Ahsan, 2014).
DNA Interaction and Fluorescent Probes
The synthesis of dibenzo[b,h][1,6]naphthyridines through reactions involving 2-acetylaminobenzaldehyde and methyl ketones has been explored for applications such as fluorescent DNA-binding compounds. This research indicates the potential use of these compounds as fluorescent markers or probes in biological and medical research, demonstrating the versatility and utility of the chemical structure for scientific applications (Okuma et al., 2014).
Eigenschaften
IUPAC Name |
2-(7-chloro-6-methyl-10-oxo-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-2-yl)-N-(3-cyanophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN4O2/c1-13-18(23)6-5-16-21(13)26-19-7-8-27(11-17(19)22(16)29)12-20(28)25-15-4-2-3-14(9-15)10-24/h2-6,9H,7-8,11-12H2,1H3,(H,25,28)(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDNIOTLQEWISLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1NC3=C(C2=O)CN(CC3)CC(=O)NC4=CC=CC(=C4)C#N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(7-chloro-6-methyl-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(3-cyanophenyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2610937.png)





![(Z)-3-(m-tolylimino)-3H-benzo[f]chromene-2-carboxamide](/img/structure/B2610950.png)



![(1R,5S)-8-((5-fluoro-2-methoxyphenyl)sulfonyl)-3-(methylthio)-8-azabicyclo[3.2.1]octane](/img/structure/B2610956.png)

